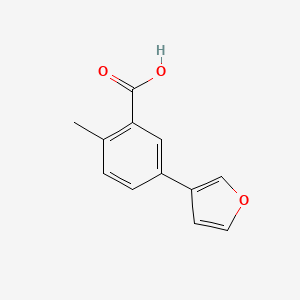![molecular formula C12H19N5 B7590032 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine](/img/structure/B7590032.png)
3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学研究应用
3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience research, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential anti-inflammatory and analgesic effects in the field of pharmacology.
作用机制
The mechanism of action of 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In neuroscience research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to have anti-inflammatory and analgesic effects in pharmacological studies.
实验室实验的优点和局限性
One of the main advantages of 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine in lab experiments is its potential therapeutic applications in various fields of research. This compound has been shown to have significant effects in cancer research, neuroscience research, and pharmacology. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
未来方向
There are several future directions for 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent. In neuroscience research, this compound could be studied for its potential as a treatment for neurodegenerative diseases. Additionally, research could be conducted to investigate the potential of this compound in other fields of research, such as cardiovascular disease and diabetes. Finally, further studies could be conducted to improve the solubility and bioavailability of this compound to enhance its potential therapeutic applications.
合成方法
The synthesis of 3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine has been reported in several studies using different methods. One of the most common methods is the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-4-(chloromethyl)pyrazole in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with propylamine to obtain this compound. Other methods include the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-4-(bromomethyl)pyrazole in the presence of potassium carbonate and copper powder, and the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-4-(chloromethyl)pyrazole in the presence of sodium hydride and tetrabutylammonium iodide.
属性
IUPAC Name |
3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-10-12(8-14-16-10)4-3-5-13-6-11-7-15-17(2)9-11/h7-9,13H,3-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXABMKXWPXCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B7589972.png)
![2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7589980.png)

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7590000.png)




![4-[(5-Bromo-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B7590014.png)


![2-[Cyclopentyl-[(2,5-difluorophenyl)methyl]amino]ethanol](/img/structure/B7590034.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)